But-3-yn-1-yl 4-chlorobenzenesulfonate
Overview
Description
But-3-yn-1-yl 4-chlorobenzenesulfonate: is a chemical compound characterized by its unique structure, which includes a but-3-yn-1-yl group attached to a 4-chlorobenzenesulfonate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with but-3-yn-1-ol and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Catalysts: A base such as triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction parameters to ensure purity and yield.
Purification: Purification steps may include recrystallization or column chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Azides, halides, and other substituted compounds.
Scientific Research Applications
Chemistry: But-3-yn-1-yl 4-chlorobenzenesulfonate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which But-3-yn-1-yl 4-chlorobenzenesulfonate exerts its effects depends on the specific application. In organic synthesis, it often acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
But-3-yn-1-yl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom.
But-3-yn-1-yl 4-nitrobenzenesulfonate: Contains a nitro group instead of a chlorine atom.
This comprehensive overview provides a detailed understanding of But-3-yn-1-yl 4-chlorobenzenesulfonate, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
but-3-ynyl 4-chlorobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3S/c1-2-3-8-14-15(12,13)10-6-4-9(11)5-7-10/h1,4-7H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZMYISRJWSFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOS(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650010 | |
Record name | But-3-yn-1-yl 4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877171-15-8 | |
Record name | But-3-yn-1-yl 4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.